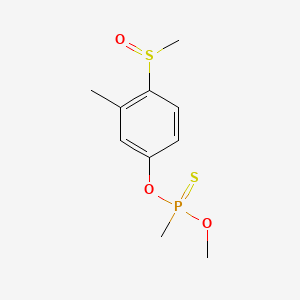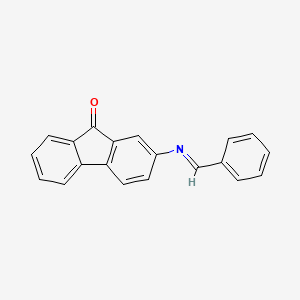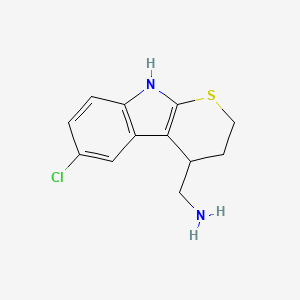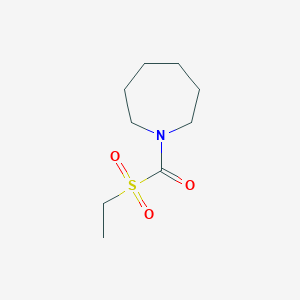
Molinate-sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molinate-sulfone can be synthesized through the oxidation of molinate using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of molinate to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Molinate-sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its parent compound, molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Molinate-sulfone has several applications in scientific research:
Wirkmechanismus
Molinate-sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It covalently modifies the cysteine residues in the active site of the enzyme, leading to irreversible inhibition . This inhibition affects the metabolism of aldehydes, which can have various physiological and toxicological consequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Molinate: The parent compound of molinate-sulfone, used as a herbicide.
Molinate-sulfoxide: Another metabolite of molinate, with similar inhibitory effects on enzymes.
Other Thiocarbamates: Compounds like EPTC and pebulate, which share similar herbicidal properties.
Uniqueness
This compound is unique in its potent inhibitory effects on ALDH compared to its parent compound and other metabolites . Its ability to covalently modify enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H17NO3S |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
azepan-1-yl(ethylsulfonyl)methanone |
InChI |
InChI=1S/C9H17NO3S/c1-2-14(12,13)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
YDGVBAZMNPWLGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(=O)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


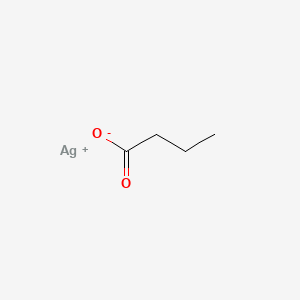
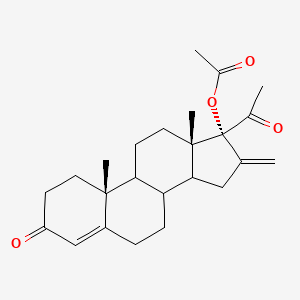


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

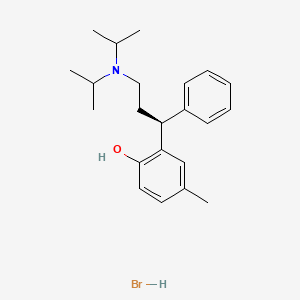
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

